PIK-294 is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) catalytic subunit p110δ (IC50s = 10,000, 490, 10, and 160 nM, for p110 subunit isoforms α, β, δ, and γ, respectively). It is selective for PI3K p110 subunit isoforms over DNA-PK, mTOR, and eight tyrosine kinases tested. It inhibits chemokinetic and chemotactic migration of neutrophils induced by CXCL8 in a three-dimensional collagen gel migration assay. PIK-294 is a highly selective inihibitor of the phosphoinositide 3-kinase (PI3K) p110δ with an IC50 value of 10 nM compared to IC50 values of 10 μM, 490 nM and 160 nM for PI3Kα/β/γ, respectively. PIK-294 has been used to help distinguish the unique roles of the various PI3-K isoforms. PIK-294 inhibited both chemokinetic and chemotactic CXCL8-induced migration.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Janus kinases (JAKs) are non-receptor kinases that mediate signaling through cytokine receptors, often to members of the signal transducer and activator of transcription (STAT) family. JAK2V617F and MPLW515L/K are two known mutations that cause dysregulated JAK/STAT signaling in myeloproliferative disorders. TG101348 is a small molecule inhibitor of JAK2 (IC50 = 6 nM) and the related kinases FLT3 (IC50 = 25 nM) and RET (IC50 = 17 nM) with significantly less potent activity against JAK3 (IC50 = 169 nM). It can inhibit the growth of Ba/F3 cells expressing JAK2V617F or MPLW515L mutations with an IC50 value of 200 nM. Phase I clinical trial results that focused on safety and efficacy of TG101348 in patients with high- or intermediate-risk primary or post-polycythemia vera/essential thrombocythemia myelofibrosis have been published. A potent, selective and orally active inhibitor of JAK2 TG101348 is a potent, and selective inhibitor of JAK2 (IC50 = 3 nM). It has a 35- and 334-fold selectivity over JAK3 and JAK1, respectively. Fedratinib is an orally bioavailable, small-molecule, ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential antineoplastic activity. Upon oral administration, fedratinib competes with wild-type JAK2 as well as mutated forms for ATP binding, which may result in inhibition of JAK2 activation, inhibition of the JAK-STAT signaling pathway, inhibition of tumor cell proliferation and induction of tumor cell apoptosis. JAK2 is the most commonly mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs). In addition, fedratinib targets, binds to and inhibits the activity of FLT3. This inhibits uncontrolled FLT3 signaling and results in the inhibition of proliferation in tumor cells overexpressing FLT3. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias and plays a key role in tumor cell proliferation. Fedratinib, also known as SAR302503 and TG101348, is a tyrosine kinase inhibitor used to treat intermediate-2 and high risk primary and secondary myelofibrosis. It is an anilinopyrimidine derivative. Fedratinib was granted FDA approval on August 16, 2019. N-tert-butyl-3-[[5-methyl-2-[4-[2-(1-pyrrolidinyl)ethoxy]anilino]-4-pyrimidinyl]amino]benzenesulfonamide is a sulfonamide.
Danusertib is a pan-Aurora kinase inhibitor (IC50s = 13, 79, and 61 nM for Aurora A, B, and C, respectively) that also targets Abl, Ret, TrkA and FGFR1 (IC50s = 25, 31, 31, and 47 nM, respectively). It exhibits anti-proliferative and pro-apoptotic activity against a panel of cancer cells in vitro, including those expressing wild type and mutant Bcr-Abl. Danusertib is effective against diverse xenografts in mice, including those containing mutant Bcr-Abl that are resistant to imatinib. Danusertib is a small-molecule 3-aminopyrazole derivative with potential antineoplastic activity. Danusertib binds to and inhibits the Aurora kinases, which may result in cell growth arrest and apoptosis in tumor cells in which Aurora kinases are overexpressed. This agent may preferentially bind to and inhibit Aurora B kinase. Aurora kinases, a family of serine-threonine kinases, are important regulators of cellular proliferation and division. Danusertib has been used in trials studying the treatment of Leukemia. N-[5-[(2R)-2-methoxy-1-oxo-2-phenylethyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methyl-1-piperazinyl)benzamide is a member of piperazines.
Flumatinib, also known as HHGV678 , is a selective inhibitor of BCR-ABL/PDGFR/KIT. Flumatinib is currently in Phase I and II clinical trials in China for the treatment of chronic myelogenous leukemia (CML). Flumatinib effectively overcomes drug resistance of certain KIT mutants. Flumatinib mesylate can reduce the expression of C-MYC, HIF-1 α and VEGF in U266 cell line in a time- and dose-dependent manners.
Ganetespib, also known as STA-9090, is a synthetic small-molecule inhibitor of heat shock protein 90 (Hsp90) with potential antineoplastic activity. Hsp90 inhibitor STA-9090 binds to and inhibits Hsp90, resulting in the proteasomal degradation of oncogenic client proteins, the inhibition of cell proliferation and the elevation of heat shock protein 72 (Hsp72); it may inhibit the activity of multiple kinases, such as c-Kit, EGFR, and Bcr-Abl, which as client proteins depend on functional HsP90 for maintenance.
Potent fluorescent labelled-HSP90 inhibitor for in vitro and in vivo use. Geldanamycin from Streptomyces hygroscopicus. Selective Hsp90 inhibitor. Binds the ATP site of Hsp90 and inhibits chaperone activity. A benzoquinone ansamycin antibiotic. Also inhibits the Hsp90 paralog GRP94. Exhibits various cellular actions including gene expression, cell proliferation, apoptosis and angiogenesis. Geldanamycin is a benzoquinone ansamycin antibiotic which binds heat shock protein 90 (Hsp90) and its paralog GRP94, altering their actions. Through its interaction with these chaperones, geldanamycin indirectly affects numerous client proteins with roles in diverse cellular processes, including gene expression, cell proliferation, apoptosis, and angiogenesis. For example, geldanamycin inhibits c-jun expression in human colon adenocarcinoma HT29 cells (IC50 = 75 nM), inhibiting AP-1 binding. It also reduces signaling through mitogenic signaling proteins and interferes with steroid receptor function. Inhibitors of Hsp90, including geldanamycin, show promise in cancer therapy. A specific inhibitor of interferon regulatory factor 3 (IRF3) Geldanamycin is a benzoquinone antineoplastic antibiotic isolated from the bacterium Streptomyces hygroscopicus. Geldanamycin binds to and inhibits the cytosolic chaperone functions of heat shock protein 90 (HSP90). HSP90 maintains the stability and functional shape of many oncogenic signaling proteins; the inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins that may be over-expressed or overactive in tumor cells. (NCI04) Geldanamycin is an ansamycin consisting of a 19-membered macrocyle incorporating a benzoquinone ring and a lactam functionality. It shows antimicrobial activity against many Gram-positive and some Gram-negative bacteria. It has a role as an antiviral agent, an antineoplastic agent, an antimicrobial agent, a cysteine protease inhibitor and a Hsp90 inhibitor. It is an ansamycin, a carbamate ester, an organic heterobicyclic compound and a member of 1,4-benzoquinones.
GNF-2 is an allosteric inhibitor of Bcr-Abl (IC50 = 267 nM). It is selective for Bcr-Abl over c-Abl and a panel of 63 additional kinases at 10 µM. It inhibits proliferation of Ba/F3 cells (IC50 = 138 nM). GNF-2 (10 µM) reduces viral titers in Vero cells infected with infectious bronchitis virus (IBV), a coronavirus, via inhibition of IBV surface glycoprotein-induced syncytia formation and virus-cell fusion. It inhibits LPS-induced production of nitric oxide (NO) and TNF-α in BV-2 microglia when used at concentrations of 10 and 20 µM. GNF-2 (1 and 10 mg/kg) reduces paw edema and increases the latency to paw withdrawal in a mouse model of inflammatory pain induced by complete Freund’s adjuvant (CFA). It also decreases mechanical and thermal hyperalgesia in a mouse model of diabetic neuropathy induced by streptozotocin (STZ;). a new class of Bcr-abl inhibitors GNF-2 is an allosteric inhibitor of Bcr-abl tyrosine kinase activity (IC50 = 267 nM); inhibits proliferation and induces apoptosis in Bcr-abl-expressing cells. Selective for Bcr-abl over a panel of serine, threonine and tyrosine kinases. Non-ATP-competitive.
Trolamine salicylate (ester) is a salicylate ester with Trolamine. Trolamine salicylate ester may have better skin penetration as compared to Trolamine salicylate salt. The penetration of active ingredients from topically applied anti-inflammatory pharmaceutical products into tissues below the skin is the basis of their therapeutic efficacy.
The heat shock proteins (Hsps) act as molecular chaperones. Hsp90 is an abundant protein with roles in protein folding, cell signaling, and cancer. HSP-990 is an Hsp90 inhibitor with IC50 values of 0.6, 0.8, and 8.5 nM for Hsp90α, Hsp90β, and GRP94, respectively. It inhibits the TRAP1 ATPase with an IC50 value of 320 nM and demonstrates IC50 values of >5 µM in a panel of 51 unrelated kinases. In c-Met amplified GTL-16 gastric tumor cells, HSP-990 has been shown to dissociate the Hsp90-p23 complex, depleting the client protein c-Met and inducing Hsp70.1 HSP-990 can inhibit proliferation of various human tumor cell lines with GI50 values of 4-40 nM. Single oral administration of 15 mg/kg of HSP-990 was shown to induce sustained downregulation of c-Met and upregulation of Hsp70 in a GTL-16 xenograft model. HSP990 is an orally bioavailable inhibitor of human heat-shock protein 90 (Hsp90) with potential antineoplastic activity. Hsp990 binds to and inhibits the activity of Hsp90, which may result in the proteasomal degradation of oncogenic client proteins, including HER2/ERBB2, and the inhibition of tumor cell proliferation.